mTOR Over PI3K Kinase Selectivity
XL388 exhibits a 1000-fold selectivity for mTOR over the closely related PI3K kinase family. This selectivity was determined by screening against a panel of 141 protein kinases, with PI3K isoforms showing IC50 values >3 μM, compared to an mTOR IC50 of 9.9 nM . In contrast, the ATP-competitive mTOR inhibitor PP242 (Torkinib) demonstrates only 10-fold to 100-fold selectivity for mTOR over PI3Kδ and PI3Kα/β/γ, respectively . Similarly, WYE-354 exhibits >100-fold selectivity for mTOR over PI3Kα and >500-fold over PI3Kγ . The broader selectivity margin of XL388 reduces the likelihood of confounding PI3K-mediated effects in cellular assays where pathway-specific interrogation is required.
| Evidence Dimension | mTOR vs. PI3K kinase selectivity ratio |
|---|---|
| Target Compound Data | 1000-fold selectivity for mTOR over PI3K family kinases (mTOR IC50 = 9.9 nM; PI3Kα, β, γ, δ IC50 >3 μM) |
| Comparator Or Baseline | PP242: 10-fold to 100-fold selectivity over PI3K isoforms; WYE-354: >100-fold over PI3Kα, >500-fold over PI3Kγ |
| Quantified Difference | XL388 selectivity margin is 10× to 100× greater than PP242; 2× to 10× greater than WYE-354 |
| Conditions | Biochemical kinase inhibition assays; panel of >140 protein kinases including PI3K family members |
Why This Matters
Higher selectivity ratios minimize off-target PI3K inhibition, enabling more precise dissection of mTOR-specific signaling without confounding pathway crosstalk.
